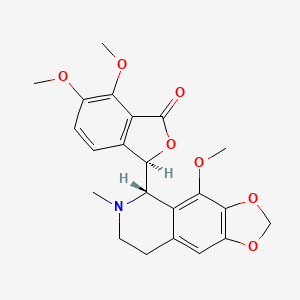

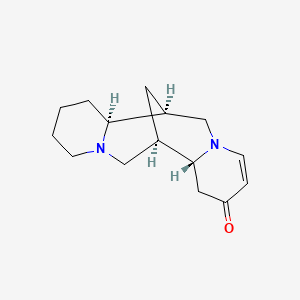

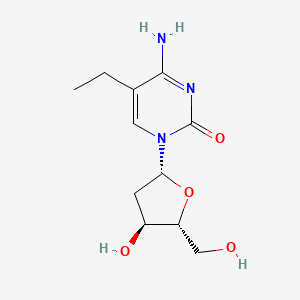

3-(1,2,5,6-テトラヒドロピリジン-4-イル)ピロロ(3,2-b)ピリジン-5-オン

概要

説明

CP 93129は、セロトニン5-ヒドロキシトリプタミン1B受容体アゴニストとして強力かつ選択的な作用で知られる化学化合物です。 この化合物は、特にセロトニンとドーパミンにおいて、脳内の神経伝達物質放出を調節する役割を果たすため、広く研究されてきました .

科学的研究の応用

CP 93129 has several scientific research applications:

Neuroscience: It is used to study the role of serotonin 5-hydroxytryptamine 1B receptors in neurotransmitter release and behavior modulation.

Pharmacology: The compound helps in understanding the pharmacodynamics and pharmacokinetics of serotonin receptor agonists.

Industry: It is used in the development of new drugs targeting serotonin receptors.

作用機序

CP 93129は、セロトニン5-ヒドロキシトリプタミン1B受容体に選択的に結合することで効果を発揮します。この結合は、セロトニンやドーパミンなどの神経伝達物質の放出を阻害し、様々な生理学的および行動学的プロセスを調節します。 この化合物の選択性は、5-ヒドロキシトリプタミン1B受容体に特異的に相互作用する独自の構造によるものです .

生化学分析

Biochemical Properties

3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one plays a significant role in biochemical reactions, particularly as a serotonin receptor agonist. It interacts with the 5-HT1B receptor, showing high selectivity and potency. The compound inhibits forskolin-stimulated adenylate cyclase activity specifically at the 5-HT1B receptor, which is crucial for its biochemical discrimination . This interaction highlights its potential in regulating serotonin-mediated physiological processes.

Cellular Effects

The effects of 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, direct infusion of the compound into the paraventricular nucleus of the hypothalamus in rats significantly inhibits food intake, implicating its role in regulating feeding behavior through 5-HT1B receptors . This indicates its potential impact on cellular signaling and metabolic pathways.

Molecular Mechanism

At the molecular level, 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one exerts its effects through binding interactions with the 5-HT1B receptor. It acts as a functional agonist, selectively inhibiting adenylate cyclase activity only at this receptor . The compound’s selectivity is attributed to its ability to act as a rotationally restricted bioisosteric replacement for 5-hydroxyindole, which enhances its binding affinity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its biochemical activity remains consistent over extended periods, making it a reliable agent for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one vary with different dosages in animal models. At lower doses, it effectively modulates serotonin-mediated processes without adverse effects. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s ability to selectively inhibit adenylate cyclase activity at the 5-HT1B receptor suggests its role in modulating metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biochemical and cellular effects .

Subcellular Localization

The subcellular localization of 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its efficacy and specificity in biochemical reactions .

準備方法

合成経路と反応条件

CP 93129の合成には、ピロロ[3,2-b]ピリジン-5-オン構造の形成が含まれます。主な手順は以下のとおりです。

ピロロ[3,2-b]ピリジン-5-オンコアの形成: これは、一連の環化反応によって達成されます。

テトラヒドロピリジニル基の導入: この手順では、テトラヒドロピリジニル部分構造をコア構造に追加します.

工業生産方法

CP 93129の具体的な工業生産方法は広く文書化されていませんが、合成は通常、高い収率と純度を確保するために、制御された反応条件を含む標準的な有機合成プロトコルに従います。

化学反応の分析

反応の種類

CP 93129は、主に以下のような反応を起こします。

酸化: この反応は、コア構造に結合した官能基を変更できます。

還元: この反応は、特定の官能基を還元し、化合物の活性を変化させる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化形態を生成する可能性があります .

科学研究への応用

CP 93129には、いくつかの科学研究への応用があります。

類似化合物との比較

類似化合物

RU-24,969: 類似した構造を持つ別のセロトニン受容体アゴニストですが、選択性のプロファイルが異なります.

CP-94,253: 薬理学的特性は似ていますが、受容体への親和性が異なる化合物です.

独自性

CP 93129は、セロトニン5-ヒドロキシトリプタミン1B受容体に対する高い選択性を持つため、脳におけるこの受容体の役割を研究するための貴重なツールとなっています。 この化合物は、オフターゲット効果を最小限に抑えながら、神経伝達物質の放出を調節する能力を持つため、他の類似化合物とは異なります .

特性

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-11-2-1-10-12(15-11)9(7-14-10)8-3-5-13-6-4-8/h1-3,7,13-14H,4-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYVGMRFPFNZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2NC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155670 | |

| Record name | 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127792-75-0, 879089-64-2 | |

| Record name | 1,4-Dihydro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-5H-pyrrolo[3,2-b]pyridin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127792-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127792750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo(3,2-b)pyrid-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 879089-64-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CP-93129 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4BW369LGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B1195395.png)

![N-[1-[(4-Iodophenyl)methyl]-4-piperidinyl]-N-methyl-3-(1-methylethoxy)-2-pyridinamine](/img/structure/B1195397.png)

![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)

![5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1195409.png)